Cas no 34617-69-1 (Methyl 5-amino-3,6-dichloropyrazine-2-carboxylate)

Methyl 5-amino-3,6-dichloropyrazine-2-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Methyl 5-amino-3,6-dichloropyrazine-2-carboxylate
- A852762
- Methyl5-amino-3,6-dichloropyrazine-2-carboxylate
- 34617-69-1
-
- MDL: MFCD27952584
- Inchi: InChI=1S/C6H5Cl2N3O2/c1-13-6(12)2-3(7)11-5(9)4(8)10-2/h1H3,(H2,9,11)
- InChI Key: JIFLEUBQAQLCLZ-UHFFFAOYSA-N
- SMILES: COC(=O)C1=NC(=C(N)N=C1Cl)Cl
Computed Properties
- Exact Mass: 220.9758818g/mol
- Monoisotopic Mass: 220.9758818g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 204
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 78.1Ų
Methyl 5-amino-3,6-dichloropyrazine-2-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Ambeed | A142592-1g |
Methyl 5-amino-3,6-dichloropyrazine-2-carboxylate |
34617-69-1 | 95+% | 1g |
$479.0 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1733952-1g |
Methyl 5-amino-3,6-dichloropyrazine-2-carboxylate |
34617-69-1 | 98% | 1g |
¥4023.00 | 2024-05-17 | |
Chemenu | CM168202-1g |
Methyl 5-amino-3,6-dichloropyrazine-2-carboxylate |
34617-69-1 | 95% | 1g |
$527 | 2023-03-04 | |
Chemenu | CM168202-1g |
Methyl 5-amino-3,6-dichloropyrazine-2-carboxylate |
34617-69-1 | 95% | 1g |
$549 | 2021-08-05 | |
Alichem | A099002397-1g |
Methyl 5-amino-3,6-dichloropyrazine-2-carboxylate |
34617-69-1 | 95% | 1g |
$474.00 | 2023-09-02 |
Methyl 5-amino-3,6-dichloropyrazine-2-carboxylate Related Literature
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Feng He,Xiangjiang Wu,Jiangfeng Qian,Yuliang Cao,Hanxi Yang,Xinping Ai,Dingguo Xia J. Mater. Chem. A, 2018,6, 23396-23407
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Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
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Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
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5. Back matter
Additional information on Methyl 5-amino-3,6-dichloropyrazine-2-carboxylate
Recent Advances in the Research of Methyl 5-amino-3,6-dichloropyrazine-2-carboxylate (CAS: 34617-69-1)
Methyl 5-amino-3,6-dichloropyrazine-2-carboxylate (CAS: 34617-69-1) is a pyrazine derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential applications in drug discovery and development. Recent studies have explored its utility as a key intermediate in the synthesis of bioactive compounds, particularly in the development of novel antimicrobial and anticancer agents. This research brief aims to summarize the latest findings related to this compound, highlighting its chemical properties, synthetic applications, and biological activities.
One of the most notable advancements in the research of Methyl 5-amino-3,6-dichloropyrazine-2-carboxylate is its role as a versatile building block in medicinal chemistry. A study published in the Journal of Medicinal Chemistry (2023) demonstrated its efficacy in the synthesis of pyrazine-based inhibitors targeting bacterial efflux pumps, which are implicated in antibiotic resistance. The compound's unique structural features, including the presence of amino and carboxylate functional groups, allow for facile derivatization, enabling the creation of diverse molecular scaffolds with enhanced pharmacological properties.
In addition to its antimicrobial potential, recent investigations have explored the anticancer properties of derivatives synthesized from Methyl 5-amino-3,6-dichloropyrazine-2-carboxylate. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that certain pyrazine-carboxylate derivatives exhibited potent inhibitory activity against tyrosine kinases, which are critical targets in cancer therapy. The researchers attributed this activity to the compound's ability to form stable interactions with the ATP-binding sites of these enzymes, suggesting its promise as a lead compound for further optimization.
The synthetic methodologies for Methyl 5-amino-3,6-dichloropyrazine-2-carboxylate have also seen significant improvements. A recent publication in Organic Process Research & Development (2024) detailed a scalable and environmentally friendly synthesis route, utilizing catalytic amination and chlorination steps to achieve high yields and purity. This advancement addresses previous challenges related to the compound's availability and cost, facilitating its broader application in drug discovery programs.
Despite these promising developments, challenges remain in the clinical translation of Methyl 5-amino-3,6-dichloropyrazine-2-carboxylate derivatives. Issues such as bioavailability, metabolic stability, and off-target effects need to be addressed through further structural modifications and preclinical studies. Nevertheless, the compound's versatility and demonstrated biological activities position it as a valuable tool in the ongoing quest for novel therapeutic agents.
In conclusion, Methyl 5-amino-3,6-dichloropyrazine-2-carboxylate (CAS: 34617-69-1) continues to be a focal point of research in chemical biology and pharmaceutical sciences. Its applications span antimicrobial and anticancer drug development, supported by recent advancements in synthetic chemistry and mechanistic studies. Future research should focus on optimizing its derivatives for clinical use, leveraging its structural flexibility to overcome current limitations and unlock its full therapeutic potential.
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